5-Bromo-2-(2-fluorophenyl)-4-methylpyridine
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Overview
Description
5-Bromo-2-(2-fluorophenyl)-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, which imparts unique chemical properties. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-fluorophenyl)-4-methylpyridine typically involves the bromination of 2-(2-fluorophenyl)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-fluorophenyl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
5-Bromo-2-(2-fluorophenyl)-4-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluorophenyl)-4-methylpyridine involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Another halogenated pyridine derivative with similar reactivity and applications.
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A compound with a similar halogenated aromatic structure but different functional groups.
Uniqueness
5-Bromo-2-(2-fluorophenyl)-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and pharmaceuticals .
Properties
Molecular Formula |
C12H9BrFN |
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Molecular Weight |
266.11 g/mol |
IUPAC Name |
5-bromo-2-(2-fluorophenyl)-4-methylpyridine |
InChI |
InChI=1S/C12H9BrFN/c1-8-6-12(15-7-10(8)13)9-4-2-3-5-11(9)14/h2-7H,1H3 |
InChI Key |
MGVHWSRYTAEHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=CC=CC=C2F |
Origin of Product |
United States |
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